molecular formula C23H27N5O4 B2732758 ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-24-1

ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B2732758
CAS No.: 877644-24-1
M. Wt: 437.5
InChI Key: BJTOLAGVGMSKFY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a compound recognized for its distinct molecular structure and promising potential across various fields of science and industry. This unique compound encompasses an ethyl ester group attached to a benzoate moiety, which in turn is linked to an imidazo[2,1-f]purin ring system. The complexity of this compound provides avenues for diverse chemical reactions and applications.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    The synthesis of ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate begins with the preparation of the imidazo[2,1-f]purin intermediate. Typically, this involves a multi-step synthesis starting from commercially available precursors. Common steps include cyclization reactions under acidic or basic conditions, followed by esterification processes to introduce the ethyl ester group. Each step requires meticulous control of temperature, pH, and other reaction parameters to ensure high yield and purity.

  • Industrial Production Methods

    In an industrial setting, the large-scale production of this compound might involve continuous flow reactions to enhance efficiency and scalability. Catalysts and solvents suitable for bulk synthesis would be optimized to minimize waste and environmental impact, ensuring a cost-effective production process.

Chemical Reactions Analysis

  • Types of Reactions

    The compound undergoes various chemical reactions, including:

    • Oxidation: : Introduction of oxygen atoms, resulting in oxidation of the imidazo ring.

    • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms to the compound.

    • Substitution: : Replacement of functional groups within the compound, such as halogenation or alkylation reactions.

  • Common Reagents and Conditions

    • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

    • Reducing agents: : Lithium aluminum hydride, sodium borohydride

    • Substitution reagents: : Halogens (e.g., chlorine, bromine), alkyl halides

  • Major Products Formed

    The products of these reactions vary based on the reagents and conditions employed, often resulting in derivatives that modify the functional groups of the benzoate and imidazo[2,1-f]purin rings

Scientific Research Applications

Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has garnered interest across numerous scientific domains:

  • Chemistry: : As an intermediate in organic synthesis, facilitating the development of complex molecules.

  • Biology: : Potential use in studying cellular mechanisms due to its structural similarity to biologically active molecules.

  • Medicine: : Investigation as a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : Applications in material science, including polymer synthesis and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind with high specificity, modulating biochemical pathways. Detailed mechanistic studies are essential to elucidate these interactions, often involving techniques such as X-ray crystallography and molecular docking simulations.

Comparison with Similar Compounds

Ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate stands out due to its specific substitution pattern and functional groups. When compared with similar compounds, such as derivatives of imidazo[2,1-f]purin or other benzoate esters, its uniqueness lies in the combination of its isopentyl and dimethyl groups, which confer distinct chemical and biological properties. Similar compounds might include ethyl 4-(dimethyl-imidazo[2,1-f]purin-yl)benzoate and ethyl 4-(isopentyl-imidazo[2,1-f]purin-yl)benzoate.

There you go! From synthesis to its fascinating role in research, we've covered the essentials. Anything else pique your curiosity?

Properties

IUPAC Name

ethyl 4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-6-32-21(30)16-7-9-17(10-8-16)28-15(4)13-27-18-19(24-22(27)28)25(5)23(31)26(20(18)29)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTOLAGVGMSKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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